molecular formula C12H15FN2O2S B6971914 N-(cyanomethyl)-N-ethyl-1-(2-fluoro-4-methylphenyl)methanesulfonamide

N-(cyanomethyl)-N-ethyl-1-(2-fluoro-4-methylphenyl)methanesulfonamide

Cat. No.: B6971914
M. Wt: 270.33 g/mol
InChI Key: MFALBKABOFJISN-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-ethyl-1-(2-fluoro-4-methylphenyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a fluorinated aromatic ring, along with cyanomethyl and ethyl substituents. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-(cyanomethyl)-N-ethyl-1-(2-fluoro-4-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2S/c1-3-15(7-6-14)18(16,17)9-11-5-4-10(2)8-12(11)13/h4-5,8H,3,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFALBKABOFJISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)S(=O)(=O)CC1=C(C=C(C=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-ethyl-1-(2-fluoro-4-methylphenyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for its intended applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-ethyl-1-(2-fluoro-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-N-ethyl-1-(2-fluoro-4-methylphenyl)methanesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

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